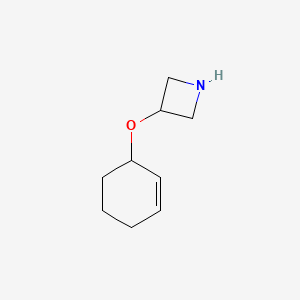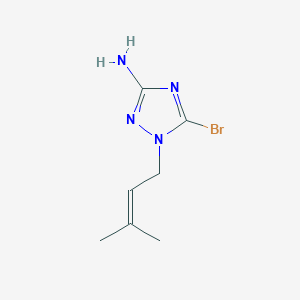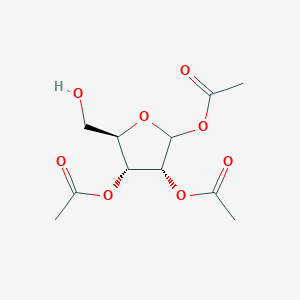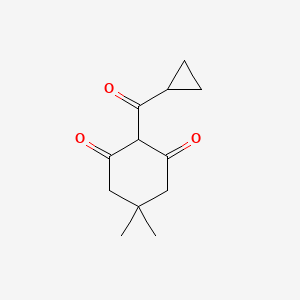
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,3-cyclohexanedione, featuring a cyclopropane ring and two methyl groups attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione typically involves the Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one), followed by an intramolecular Claisen condensation. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The product is then hydrolyzed and decarboxylated to yield the desired cyclic diketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学研究应用
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
作用机制
The mechanism of action of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in forming complex organic molecules and its potential biological activities .
相似化合物的比较
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): Both compounds share the cyclohexanedione core structure, but this compound has an additional cyclopropane ring, which imparts unique reactivity and properties.
Cyclohexane-1,3-dione: This simpler compound lacks the methyl and cyclopropane substituents, resulting in different chemical behavior and applications.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-(cyclopropanecarbonyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-12(2)5-8(13)10(9(14)6-12)11(15)7-3-4-7/h7,10H,3-6H2,1-2H3 |
InChI 键 |
UHTUFZXRTMRXJI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)
![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)

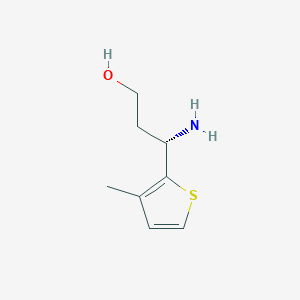
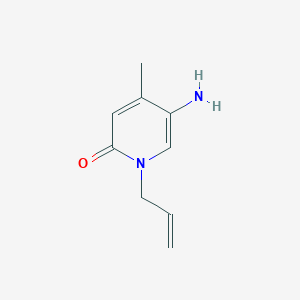
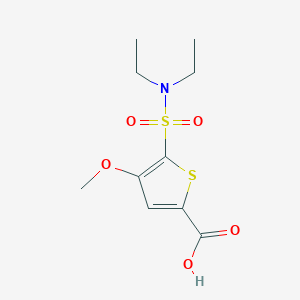
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)

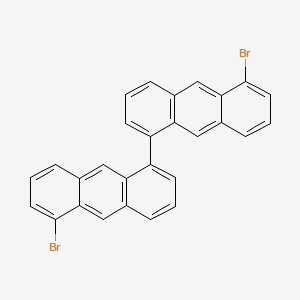
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
